3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” is a chemical compound with the molecular formula C11H19NO3 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” includes a pyrrolidine ring, two methyl groups, a carboxylic acid group, and a ketone group . The molecule has a predicted density of 1.132±0.06 g/cm3 .Physical And Chemical Properties Analysis
“3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid” has a predicted density of 1.132±0.06 g/cm3 and a predicted boiling point of 401.9±28.0 °C . The molecular weight is 213.27 .Scientific Research Applications
Antiviral Activity
A novel, irreversible inhibitor of human rhinovirus (HRV) 3C protease, with a structure related to the compound , exhibited potent antiviral activity against all tested HRV serotypes, clinical isolates, and related picornaviruses. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming its mechanism of action. It was well-tolerated in humans at high doses, suggesting potential for therapeutic applications (Patick et al., 2005).
Molecular Recognition and Hydrogen Bonding
The compound has been studied for its role in molecular recognition, forming intermolecularly hydrogen-bonded dimers. This property is crucial for understanding its interactions in various biological and chemical systems (Wash et al., 1997).
Chemical Synthesis and Reactions
Research on derivatives of 3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid has contributed to the synthesis of furandione analogs, showcasing the compound's versatility in organic synthesis. These findings offer insights into developing new synthetic methodologies and compounds (Coppola & Damon, 1990).
Metal-Organic Frameworks and Coordination Chemistry
The compound's structural analogs have been utilized in the synthesis and study of metal-organic frameworks (MOFs) and coordination complexes. This research highlights its potential in developing new materials with applications in catalysis, separation, and sensing technologies (Kowalski et al., 2009).
Future Directions
The pyrrolidine ring, a key feature of “3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid”, is a versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3,3-dimethyl-5-oxo-5-pyrrolidin-1-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,8-10(14)15)7-9(13)12-5-3-4-6-12/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBXVCZAZPYZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.